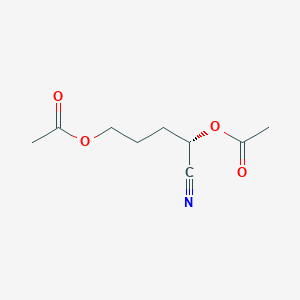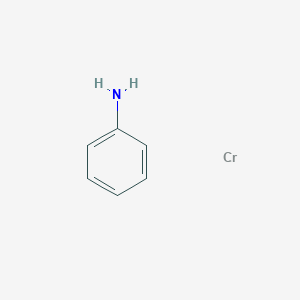
L-Methionine, L-tyrosyl-L-methionyl-L-methionyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- is a peptide composed of the amino acids L-methionine and L-tyrosineL-Methionine is an essential amino acid that plays a critical role in protein synthesis and various metabolic processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- typically involves the stepwise coupling of the amino acids L-methionine and L-tyrosine. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reaction: The protected amino acids are coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: After the coupling reaction, the protecting groups are removed using specific reagents such as trifluoroacetic acid (TFA) for Boc groups or piperidine for Fmoc groups.
Industrial Production Methods
Industrial production of L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- can be achieved through large-scale peptide synthesis techniques. These methods involve automated peptide synthesizers that can handle multiple coupling and deprotection cycles efficiently. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its scalability and ability to produce high yields of the desired peptide .
Análisis De Reacciones Químicas
Types of Reactions
L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in L-methionine can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can convert methionine sulfoxide back to methionine.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are used for substitution reactions.
Major Products
The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and various peptide derivatives depending on the specific substitution reactions .
Aplicaciones Científicas De Investigación
L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- has several scientific research applications:
Biochemistry: It is used in studies related to protein structure and function, as well as enzyme-substrate interactions.
Industrial: It is used in the production of feed additives and as a raw material for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- involves its role in protein synthesis and metabolism. L-Methionine acts as a precursor to other important molecules such as S-adenosylmethionine (SAM), which is involved in methylation reactions. The peptide also has antioxidant properties, protecting cells from oxidative damage by neutralizing free radicals .
Comparación Con Compuestos Similares
Similar Compounds
L-Cysteine: Another sulfur-containing amino acid with antioxidant properties.
L-Tyrosine: An amino acid involved in the synthesis of neurotransmitters.
L-Glutathione: A tripeptide with strong antioxidant activity.
Uniqueness
L-Methionine, L-tyrosyl-L-methionyl-L-methionyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties. Its ability to participate in various metabolic pathways and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
671216-85-6 |
|---|---|
Fórmula molecular |
C24H38N4O6S3 |
Peso molecular |
574.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C24H38N4O6S3/c1-35-11-8-18(26-21(30)17(25)14-15-4-6-16(29)7-5-15)22(31)27-19(9-12-36-2)23(32)28-20(24(33)34)10-13-37-3/h4-7,17-20,29H,8-14,25H2,1-3H3,(H,26,30)(H,27,31)(H,28,32)(H,33,34)/t17-,18-,19-,20-/m0/s1 |
Clave InChI |
SBQHGLGWQCNNLN-MUGJNUQGSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES canónico |
CSCCC(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-{4-[(2-methoxyethoxy)methoxy]phenyl}-1,3-benzothiazole](/img/structure/B12535144.png)




![1-Naphthalenesulfonic acid, 6-amino-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B12535184.png)
![Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-](/img/structure/B12535190.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)

![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)


![N-[4,4-Bis(4-chlorophenyl)but-3-en-1-yl]acetamide](/img/structure/B12535231.png)

